Cas no 1267459-16-4 (2-(2,4-dimethoxyphenyl)ethane-1-thiol)
2-(2,4-dimethoxyphenyl)ethane-1-thiol Chemical and Physical Properties
Names and Identifiers
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- 2-(2,4-DIMETHOXYPHENYL)ETHANE-1-THIOL
- 2-(2,4-dimethoxyphenyl)ethanethiol
- 2-(2,4-dimethoxyphenyl)ethane-1-thiol
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- MDL: MFCD11521192
- Inchi: 1S/C10H14O2S/c1-11-9-4-3-8(5-6-13)10(7-9)12-2/h3-4,7,13H,5-6H2,1-2H3
- InChI Key: PJQMJVHFRQUHDX-UHFFFAOYSA-N
- SMILES: SCCC1C=CC(=CC=1OC)OC
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 141
- XLogP3: 2.5
- Topological Polar Surface Area: 19.5
2-(2,4-dimethoxyphenyl)ethane-1-thiol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB430498-1 g |
2-(2,4-Dimethoxyphenyl)ethanethiol |
1267459-16-4 | 1 g |
€619.00 | 2023-07-18 | ||
| Fluorochem | 398762-1g |
2-(2,4-Dimethoxyphenyl)ethanethiol |
1267459-16-4 | 97.0% | 1g |
£595.00 | 2023-04-21 | |
| Fluorochem | 398762-5g |
2-(2,4-Dimethoxyphenyl)ethanethiol |
1267459-16-4 | 97.0% | 5g |
£1,785.00 | 2023-04-21 | |
| Enamine | EN300-1838147-0.05g |
2-(2,4-dimethoxyphenyl)ethane-1-thiol |
1267459-16-4 | 0.05g |
$707.0 | 2023-09-19 | ||
| Enamine | EN300-1838147-0.1g |
2-(2,4-dimethoxyphenyl)ethane-1-thiol |
1267459-16-4 | 0.1g |
$741.0 | 2023-09-19 | ||
| Enamine | EN300-1838147-0.25g |
2-(2,4-dimethoxyphenyl)ethane-1-thiol |
1267459-16-4 | 0.25g |
$774.0 | 2023-09-19 | ||
| Enamine | EN300-1838147-0.5g |
2-(2,4-dimethoxyphenyl)ethane-1-thiol |
1267459-16-4 | 0.5g |
$809.0 | 2023-09-19 | ||
| Enamine | EN300-1838147-1.0g |
2-(2,4-dimethoxyphenyl)ethane-1-thiol |
1267459-16-4 | 1g |
$943.0 | 2023-06-02 | ||
| Enamine | EN300-1838147-2.5g |
2-(2,4-dimethoxyphenyl)ethane-1-thiol |
1267459-16-4 | 2.5g |
$1650.0 | 2023-09-19 | ||
| Enamine | EN300-1838147-5.0g |
2-(2,4-dimethoxyphenyl)ethane-1-thiol |
1267459-16-4 | 5g |
$2732.0 | 2023-06-02 |
2-(2,4-dimethoxyphenyl)ethane-1-thiol Suppliers
2-(2,4-dimethoxyphenyl)ethane-1-thiol Related Literature
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
Additional information on 2-(2,4-dimethoxyphenyl)ethane-1-thiol
Chemical Profile and Research Advances of 2-(2,4-Dimethoxyphenyl)Ethane-1-Thiol (CAS 1267459-16-4)
The compound 2-(2,4-dimethoxyphenyl)ethane-1-thiol (CAS No. 1267459-16-4) is a sulfur-containing organic molecule with a unique structural framework that has garnered attention in contemporary chemical and pharmaceutical research. Its molecular formula, C₁₀H₁₄O₂S, reflects the integration of a methoxy-substituted aromatic ring and a thiol functional group (-SH), which are critical for its reactivity and biological interactions. The thiol moiety is particularly notable for its role in redox chemistry and protein interactions, making this compound a focal point in studies related to enzyme modulation and antioxidant mechanisms.
Recent advancements in synthetic methodologies have enabled the efficient production of 2-(2,4-dimethoxyphenyl)ethane-1-thiol through catalytic approaches that emphasize atom economy and environmental sustainability. For instance, palladium-catalyzed cross-coupling reactions have been optimized to yield high-purity compounds with minimal byproducts. These developments align with the growing emphasis on green chemistry practices within the pharmaceutical industry. The compound’s solubility profile and stability under various reaction conditions further support its utility as an intermediate in complex molecule synthesis.
In the realm of medicinal chemistry, CAS 1267459-16-4 has been explored for its potential as a lead compound in drug discovery programs targeting neurodegenerative diseases. The thiol group’s ability to interact with metal ions such as copper and iron has been leveraged to design molecules capable of mitigating oxidative stress—a hallmark of conditions like Alzheimer’s disease. A 2023 study published in *Journal of Medicinal Chemistry* highlighted the compound’s capacity to chelate transition metals while preserving cellular homeostasis, suggesting its dual role as both an antioxidant and a metalloenzyme modulator.
The structural versatility of 2-(2,4-dimethoxyphenyl)ethane-1-thiol extends to material science applications. Researchers have investigated its use in self-assembled monolayers (SAMs) for surface functionalization due to the thiol group’s affinity for gold substrates. This property is particularly valuable in biosensing technologies, where precise molecular orientation is required for signal amplification. A 2024 review in *Advanced Materials Interfaces* underscored the compound’s potential in creating bioelectronic interfaces with enhanced sensitivity and reproducibility.
Eco-toxicological assessments of CAS 1267459-16-4 are ongoing to evaluate its environmental impact across different life stages. Preliminary data from aquatic toxicity studies indicate low bioaccumulation potential when compared to structurally similar compounds with halogenated substituents. These findings position CAS 1267459-16-4 as a candidate for safer industrial applications where traditional alternatives may pose ecological risks.
In parallel with experimental research, computational modeling has provided insights into the electronic properties of CAS 1267459-16-4. Density functional theory (DFT) simulations have elucidated the distribution of electron density around the thiol group, revealing its propensity to form hydrogen bonds or coordinate with transition metals. Such theoretical frameworks guide synthetic strategies aimed at enhancing molecular selectivity for specific biological targets.
The market dynamics surrounding CAS 1267459-16-4 reflect increasing demand from both academic institutions and biotechnology firms engaged in early-stage drug development. Suppliers now offer scalable purification protocols to meet this demand while adhering to Good Manufacturing Practice (GMP) standards where applicable. Additionally, open-access databases such as PubChem provide detailed spectral data (e.g., NMR and HPLC profiles) to facilitate quality control processes.
Ongoing clinical trials involving derivatives of CAS 1267459-16-4> are exploring their efficacy in treating mitochondrial dysfunction disorders through targeted delivery systems like liposomes or polymeric nanoparticles. These delivery vehicles aim to overcome challenges related to poor water solubility while minimizing off-target effects associated with free thiol moieties.> > > > > > >>
To summarize, CAS No. 1267459-thiol-methoxyphenyl-ethylthioether-dimethyl ether-thioether functional group-aromatic ring substitution pattern>>
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